Ether vs. Ester Linker: 68-Fold Superiority in Final Drug Potency from SAR Analysis
The target compound serves as the direct precursor to compound 10 (the free base of FR194738), which features an ether (–O–) linker connecting the thiophene to the central propoxy chain. In SAR studies, the ether-linked compound 10 inhibited human squalene epoxidase with an IC₅₀ of 5.4 nM, whereas the ester-linked analog (compound 9) had an IC₅₀ of 370 nM — a 68.5-fold difference in potency [1]. The ether linker present in this intermediate is therefore essential for achieving nanomolar potency in the final SE inhibitor.
| Evidence Dimension | Human squalene epoxidase inhibitory activity (IC₅₀) of final derivatives |
|---|---|
| Target Compound Data | Compound 10 (ether-linked, derived from target intermediate): IC₅₀ = 5.4 nM (human SE), ClogP = 6.78 [1] |
| Comparator Or Baseline | Compound 9 (ester-linked analog): IC₅₀ = 370 nM (human SE), ClogP = 7.48; NB-598 (benchmark): IC₅₀ = 7.2 nM (human SE), ClogP = 8.19 [1] |
| Quantified Difference | Ether-linked compound 10 is 68.5-fold more potent than ester-linked compound 9 (5.4 vs. 370 nM). Compound 10 is also 1.3-fold more potent than NB-598 (5.4 vs. 7.2 nM). ClogP reduced by 0.70 vs. compound 9 and by 1.41 vs. NB-598 [1]. |
| Conditions | In vitro SE assay using solubilized HepG2 cell homogenate with 2% Triton X-100; incubation with [³H]squalene, AMO-1680, FAD, NADPH, EDTA for 90 min at 37°C; radioactivity of 2,3-oxidosqualene counted on silica gel TLC [1]. |
Why This Matters
Procurement of this specific intermediate ensures access to the validated ether-linker architecture that yields a final drug candidate 68-fold more potent than the ester analog, directly impacting the success of SE inhibitor synthesis programs.
- [1] Sawada M, Washizuka K, Okumura H. Synthesis and biological activity of a novel squalene epoxidase inhibitor, FR194738. Bioorganic & Medicinal Chemistry Letters. 2004;14(3):633-637. Table 1. DOI: 10.1016/j.bmcl.2003.11.072 View Source
